molecular formula C9H14ClN3 B12999084 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

Cat. No.: B12999084
M. Wt: 199.68 g/mol
InChI Key: FWCADUKSNFNLFX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a benzodiazepine derivative characterized by a fused bicyclic structure comprising a benzene ring and a seven-membered diazepine ring. The "benzo[e]" notation indicates the specific positional fusion of the benzene ring to the diazepine core, distinguishing it from other benzodiazepine isomers (e.g., benzo[b] or benzo[c] derivatives).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H

InChI Key

FWCADUKSNFNLFX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . The reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation under standard conditions. For example:

  • Reaction with acetic anhydride in dichloromethane at 0–25°C produces the corresponding acetamide derivative.

  • Yields depend on stoichiometry and reaction time, typically ranging from 65–85%.

ReagentConditionsProductYield (%)
Acetic anhydrideDCM, 0–25°C, 4–6 hrsN-acetylated benzodiazepine72–85

Rh-Catalyzed Asymmetric Hydroamination

The compound participates in stereoselective hydroamination for synthesizing α-vinyl derivatives:

  • Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with chiral ligands like (R)-DTBM-Garphos enable enantioselective synthesis .

  • TFA or PPTS as Brønsted acids improves reaction efficiency (70–90% yields) .

LigandAcidTemp (°C)Yield (%)Enantiomeric Ratio (er)
(R)-DTBM-GarphosPPTS708090:10
(R)-DTBM-SegphosTFA707095:5

Ring-Opening Reactions

The diazepine ring undergoes controlled ring-opening with nucleophiles:

  • Amines (e.g., benzylamine) induce Sₙ2 ring-opening at the less hindered epoxide site, forming fused intermediates .

  • Subsequent ester group reactions yield tetrahydro-pyrazolo[1,5-a] diazepin-4-ones (63–98% yields) .

Biological Target Interactions

The compound modulates GABA receptors via:

  • H-bonding between the amine and C261 backbone NH of WDR5 .

  • π–π stacking interactions with F133 side chains in receptor-binding pockets .

Stereochemical Modifications

  • Chiral auxiliary incorporation : Using tosyl-protected intermediates improves enantioselectivity (e.g., 95:5 er with Ts group) .

  • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance reaction rates and selectivity .

Limitations and Challenges

  • Depropargylation side reactions occur with carbon-tethered alkynylamines, reducing yields .

  • pH sensitivity : Strong acids (pKₐ < 2) can protonate the amine, leading to side products .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of benzo[e][1,4]diazepines exhibit anticonvulsant properties. In studies where these compounds were tested using the pentylenetetrazole (PTZ) model for seizures, certain derivatives provided significant protection against convulsions, demonstrating their potential as anticonvulsants .

Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system (CNS). It acts on various neurotransmitter systems, including the GABAergic system, which is crucial for its anxiolytic and sedative effects. The structure of benzo[e][1,4]diazepines allows them to interact with GABA receptors effectively .

Potential in Treating Anxiety Disorders

Due to its sedative properties, 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride may have applications in treating anxiety disorders. Its mechanism of enhancing GABAergic transmission could help alleviate symptoms of anxiety .

Case Studies

Several studies have documented the pharmacological efficacy of this compound:

  • Study on Anticonvulsant Activity : In a controlled experiment with animal models, specific derivatives demonstrated up to 80% protection against induced seizures at low dosages (0.4 mg/kg), showcasing their potential for clinical application in epilepsy treatment .
  • Neuropharmacological Assessment : Research involving behavioral assays indicated that compounds similar to this compound reduced anxiety-like behaviors in rodents when administered at therapeutic doses .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine

The closest structural analog in the evidence is 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine (), which differs in three key aspects:

Ring Fusion Position: The benzo[b] fusion (vs.

Substituents : Methyl groups at positions 2 and 4 replace the amine group at position 8, increasing lipophilicity but reducing hydrogen-bonding capacity.

Salt Form : The analog lacks a hydrochloride counterion, which may reduce aqueous solubility compared to the target compound.

Table 1: Structural and Crystallographic Comparison

Parameter Target Compound (Benzo[e]) Analog (Benzo[b], )
Molecular Formula C₁₁H₁₄ClN₃* C₁₂H₁₈N₂·0.5H₂O
Molecular Weight (g/mol) ~247.7 (estimated) 199.29
Substituents Amine (position 8), HCl salt 2,2,4-Trimethyl
Crystal System Not reported Monoclinic (P21/c)
Spatial Flexibility Likely planar due to benzo[e] fusion Distorted due to methyl groups
Solubility Higher (HCl salt) Lower (neutral, semi-hydrate)
Privileged Substructure Context

Benzodiazepines are recognized as privileged substructures due to their ability to bind diverse biological targets (e.g., GABA receptors, kinases) . The target compound’s benzo[e] fusion and amine group may enhance its ability to mimic protein surface elements (e.g., β-turns), a trait shared with other benzodiazepines. However, methyl-substituted analogs like the benzo[b] derivative in prioritize lipophilicity over polar interactions, limiting their utility in aqueous environments .

Research Findings and Implications

  • Crystallographic Insights: The benzo[b] analog () crystallizes in a monoclinic system with a semi-hydrate structure, suggesting moderate stability under ambient conditions. The target compound’s hydrochloride salt likely forms a more stable ionic lattice, though crystallographic data are unavailable .
  • Bioavailability : The hydrochloride salt and amine group in the target compound may improve oral bioavailability compared to methylated analogs, which rely on passive diffusion .
  • Receptor Binding : Privileged benzodiazepines often exhibit "promiscuous" binding, but substituent positioning (e.g., benzo[e] vs. benzo[b]) fine-tunes selectivity. The amine group could enable hydrogen bonding with specific receptor residues, a feature absent in methylated analogs .

Notes and Limitations

Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence; comparisons rely on structural analogs and privileged scaffold principles.

Substituent Impact : Methyl groups () vs. amine-HCl (target) highlight a trade-off between lipophilicity and solubility.

Stereochemical Considerations : The benzo[e] fusion may enforce a planar conformation, whereas benzo[b] derivatives (e.g., ) adopt distorted geometries due to steric effects from substituents .

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a heterocyclic compound belonging to the benzodiazepine class. It possesses a unique fused ring structure that imparts significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • CAS Number : 5946-39-4
  • Melting Point : 96–100 °C

This compound interacts with various enzymes and proteins. Notably, it serves as a noncompetitive antagonist of AMPA receptors, which are vital for synaptic transmission and plasticity. This interaction suggests its potential role in modulating neurological functions.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells, both benign and metastatic. The compound's anticancer properties are attributed to its ability to disrupt cellular signaling pathways essential for cancer cell survival.

Table 1: Summary of Cellular Effects

Cell TypeEffectReference
Breast Cancer CellsInduces apoptosis
Neuronal CellsModulates synaptic transmission
Other Cancer TypesCytotoxicity observed

Molecular Mechanisms

The biological activity of this compound involves several mechanisms:

  • GABA Receptor Interaction : The compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors. This action contributes to its anxiolytic and sedative properties.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
  • Receptor Modulation : By acting as a noncompetitive antagonist at AMPA receptors, it modulates neurotransmitter release and receptor activation.

Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Anxiolytic and Sedative Effects : Its interaction with GABA receptors positions it as a candidate for treating anxiety disorders and insomnia.
  • Anticancer Agent : Given its cytotoxic effects on cancer cells, further research could establish its role in cancer therapy.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against various breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride, and how do reaction conditions influence yield?

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and NMR (¹H/¹³C) to confirm the benzodiazepine scaffold. Key NMR signals include aromatic protons at δ 6.8–7.2 ppm and amine protons at δ 2.1–2.5 ppm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 235.2) .

Q. What stability protocols are advised for long-term storage?

Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts typically show <5% degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for CNS targets?

Q. How to resolve contradictory data between synthetic batches regarding biological activity?

Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst trace metals). Use a 2³ factorial design (variables: temperature, time, catalyst loading) to analyze interactions. For example, trace Pd contamination (>0.1 ppm) from catalysts may inhibit enzyme activity, requiring ICP-MS validation .

Q. What strategies integrate this compound into a broader theoretical framework for neuropharmacology research?

Methodological Answer: Align with the "allosteric modulator" theory by testing synergies with GABAergic agents. Design dose-response matrices (e.g., 0.1–100 µM) in electrophysiology assays (patch-clamp) to quantify potentiation. Cross-reference results with cheminformatics databases (ChEMBL) to identify structural analogs and mechanistic patterns .

Methodological Best Practices

  • Contradiction Analysis: Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to confirm structural anomalies .
  • Theory Integration: Link experimental data to established frameworks (e.g., receptor occupancy models) to contextualize findings .
  • Safety Protocols: Adhere to GHS guidelines (P201/P202) for handling amines and hydrochlorides, including fume hood use and PPE .

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